Ruski-201

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

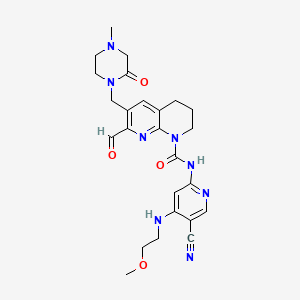

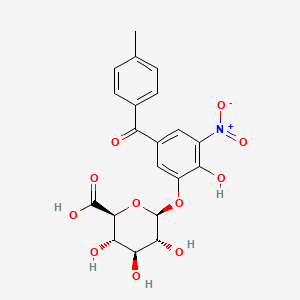

Ruski-201, also known as this compound dihydrochloride, is a sonic hedgehog acyltransferase (HHAT) inhibitor . It has a molecular formula of C20H27N3OS.2HCl and a molecular weight of 430.43 . It is devoid of off-target cytotoxicity .

Synthesis Analysis

The synthesis of this compound involves a series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines . A central amide linkage, a secondary amine, and ®-configuration at the 4-position of the core are three key factors for inhibitory potency .Molecular Structure Analysis

The molecular structure of this compound is characterized by a central amide linkage, a secondary amine, and ®-configuration at the 4-position of the core . The InChI Key is TUDOZEOETHEGCR-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound has been shown to inhibit Sonic Hedgehog (SHH) palmitoylation in cells and suppress the SHH signaling pathway . It does not affect global palmitoylation levels .Physical And Chemical Properties Analysis

This compound has a molecular weight of 430.43 and a chemical formula of C20H29Cl2N3OS . The elemental analysis shows that it contains C (55.81%), H (6.79%), Cl (16.47%), N (9.76%), O (3.72%), and S (7.45%) .Aplicaciones Científicas De Investigación

- Ruski-201 as a Selective Hhat Chemical Probe: A study by Rodgers et al. (2016) highlights that while RUSKI-43, another compound in the same series, showed off-target cytotoxicity, this compound demonstrated no such effects. It specifically inhibits Hhat in cells, making it the first selective Hhat chemical probe suitable for cellular studies. This discovery is crucial for further research into Hhat's catalytic function in the context of cancer and developmental biology (Rodgers et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-(2-methylbutylamino)-1-[4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3OS/c1-4-14(2)12-21-13-19(24)23-10-8-18-16(9-11-25-18)20(23)17-7-5-6-15(3)22-17/h5-7,9,11,14,20-21H,4,8,10,12-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOIGHSNTIJBPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CNCC(=O)N1CCC2=C(C1C3=CC=CC(=N3)C)C=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[(4r)-2-Azanylidene-5,5-Bis(Fluoranyl)-4-Methyl-1,3-Oxazinan-4-Yl]-4-Fluoranyl-Phenyl]-5-Cyano-Pyridine-2-Carboxamide](/img/structure/B610529.png)

![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)

![(3S)-4-[[(4R)-4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid](/img/structure/B610539.png)

![6-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(5,6-Dimethylpyridin-2-Yl)amino]pyridazine-3-Carboxamide](/img/structure/B610541.png)